N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine
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Overview
Description
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine typically involves the reaction of an aryl-substituted pyrazole with a methylating agent. One common method is the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with methylamine under reductive amination conditions. This reaction can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.
Scientific Research Applications
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
Uniqueness
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-4-3-5-11(6-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZBXUXERLYQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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